molecular formula C16H24N2O2 B4043770 1-(methoxymethyl)-N-[1-(3-methylpyridin-2-yl)propan-2-yl]cyclobutane-1-carboxamide

1-(methoxymethyl)-N-[1-(3-methylpyridin-2-yl)propan-2-yl]cyclobutane-1-carboxamide

Cat. No.: B4043770
M. Wt: 276.37 g/mol
InChI Key: LPJUMFGAWKFCSP-UHFFFAOYSA-N
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Description

1-(methoxymethyl)-N-[1-(3-methylpyridin-2-yl)propan-2-yl]cyclobutane-1-carboxamide is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(methoxymethyl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]cyclobutanecarboxamide is 276.183778013 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Lewis Acid-Catalyzed Cascade Construction

A study demonstrated the Lewis acid-catalyzed cascade construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes and 1,1,3-triarylprop-2-yn-1-ols or their methyl ethers. This research presents a method for constructing complex cyclobutane structures under mild conditions, which could be applicable for synthesizing compounds with similar backbones to 1-(methoxymethyl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]cyclobutanecarboxamide (Yao & Shi, 2007).

Enantioselective Synthesis of Piperidines

Another relevant study focused on the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, involving N-methoxy-N-methylamide derivatives. This synthesis pathway could be relevant for modifications or synthesis of related compounds featuring piperidine rings and methoxy groups, indicating the versatility of methoxy and cyclobutane derivatives in medicinal chemistry applications (Calvez, Chiaroni, & Langlois, 1998).

Synthesis of Cyclobutanones

Efficient synthesis of cyclobutanones by the rearrangement of 1-methoxy-1-cyclopropylcarbinols under neutral conditions was reported, showcasing a method to obtain cyclobutanones, which are structurally related to the compound . This synthesis does not require acidic conditions, thereby preserving sensitive functionalities within the molecule (Cohen & Brockunier, 1989).

Properties

IUPAC Name

1-(methoxymethyl)-N-[1-(3-methylpyridin-2-yl)propan-2-yl]cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-6-4-9-17-14(12)10-13(2)18-15(19)16(11-20-3)7-5-8-16/h4,6,9,13H,5,7-8,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJUMFGAWKFCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CC(C)NC(=O)C2(CCC2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(methoxymethyl)-N-[1-(3-methylpyridin-2-yl)propan-2-yl]cyclobutane-1-carboxamide
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1-(methoxymethyl)-N-[1-(3-methylpyridin-2-yl)propan-2-yl]cyclobutane-1-carboxamide
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1-(methoxymethyl)-N-[1-(3-methylpyridin-2-yl)propan-2-yl]cyclobutane-1-carboxamide
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1-(methoxymethyl)-N-[1-(3-methylpyridin-2-yl)propan-2-yl]cyclobutane-1-carboxamide
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1-(methoxymethyl)-N-[1-(3-methylpyridin-2-yl)propan-2-yl]cyclobutane-1-carboxamide
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1-(methoxymethyl)-N-[1-(3-methylpyridin-2-yl)propan-2-yl]cyclobutane-1-carboxamide

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